molecular formula C17H17N3O4 B556436 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide CAS No. 19746-42-0

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No. B556436
CAS RN: 19746-42-0
M. Wt: 327.33 g/mol
InChI Key: TZLBBSYDVWOTKB-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide (ANPP) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. ANPP is a synthetic compound that can be synthesized in the laboratory and has been used in a variety of scientific research applications, including drug discovery and development, protein engineering, and biochemistry. ANPP has a wide range of biochemical and physiological effects and is a promising compound for further research.

Scientific Research Applications

Environmental Impact and Degradation

  • Studies on acetaminophen degradation by advanced oxidation processes (AOPs) reveal insights into the environmental fate of related acetamides. AOPs efficiently break down acetaminophen in water, producing various by-products. These findings suggest potential environmental applications for managing the degradation of similar compounds (Qutob et al., 2022).

Biological Effects and Toxicology

  • Research on acetamide and its derivatives has provided valuable data on their toxicological profiles and biological effects. This includes understanding the biological consequences of exposure and the significance of these chemicals in commercial applications (Kennedy, 2001).

Chemical Synthesis and Organic Chemistry Applications

  • Synthetic organic chemistry research has explored N-acylated aromatic amines for their utility in creating a variety of chemical entities. These compounds serve as crucial intermediates in synthesizing numerous organic molecules, indicating potential research applications for 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide in developing new chemical entities or in drug discovery processes (Kondo & Murakami, 2001).

Pharmacology and Drug Development

  • Investigations into the pharmacological properties of compounds like nimesulide, a non-steroidal anti-inflammatory drug, shed light on the therapeutic efficacy and mechanism of action of acetamide derivatives in inflammation and pain states. Such studies indicate the potential for this compound in pharmacological research and drug development (Ward & Brogden, 1988).

Mechanism of Action

Target of Action

Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme .

Mode of Action

The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline . This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.

Biochemical Pathways

The action of Ac-DL-Phe-pNA primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate Ac-DL-Phe-pNA . The downstream effects of this process include the digestion and absorption of dietary proteins.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability .

Result of Action

The cleavage of Ac-DL-Phe-pNA by chymotrypsin results in the release of the chromophore p-nitroaniline . This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.

Action Environment

The action of Ac-DL-Phe-pNA, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine . Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions .

properties

IUPAC Name

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBBSYDVWOTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391709
Record name 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19746-42-0
Record name α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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